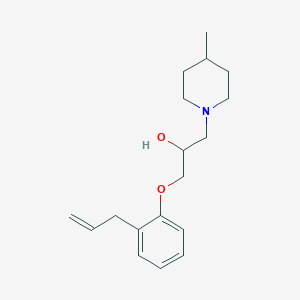![molecular formula C21H15F3N2O3 B11708386 N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B11708386.png)
N-(4-phenoxyphenyl)-4-[(trifluoroacetyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide: is a complex organic compound that features both phenyl and trifluoroacetamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide typically involves multiple steps:
Formation of 4-Phenoxyphenylamine: This can be achieved by reacting 4-bromophenol with aniline in the presence of a palladium catalyst.
Acylation: The 4-phenoxyphenylamine is then acylated with 4-aminobenzoyl chloride to form N-(4-phenoxyphenyl)-4-aminobenzamide.
Trifluoroacetylation: Finally, the compound is treated with trifluoroacetic anhydride to introduce the trifluoroacetamido group, resulting in the formation of N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenyl groups in the compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism by which N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)benzamide exerts its effects depends on its application:
In medicinal chemistry: , it may act by binding to specific enzymes or receptors, thereby modulating their activity.
In materials science: , its effects are related to its physical and chemical properties, such as thermal stability and electronic characteristics.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Phenoxyphenyl)-4-aminobenzamide: Lacks the trifluoroacetamido group.
N-(4-Phenoxyphenyl)-4-(2,2,2-trifluoroacetamido)aniline: Similar structure but with an aniline group instead of a benzamide group.
Propiedades
Fórmula molecular |
C21H15F3N2O3 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
N-(4-phenoxyphenyl)-4-[(2,2,2-trifluoroacetyl)amino]benzamide |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)20(28)26-16-8-6-14(7-9-16)19(27)25-15-10-12-18(13-11-15)29-17-4-2-1-3-5-17/h1-13H,(H,25,27)(H,26,28) |
Clave InChI |
GOXFIUZIDWKATP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


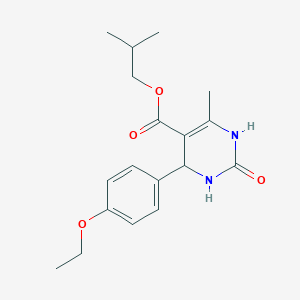
![5-chloro-N'-[(E)-(2-hydroxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11708306.png)
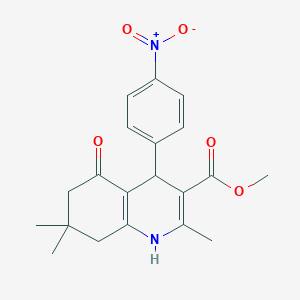
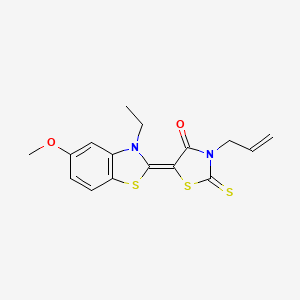
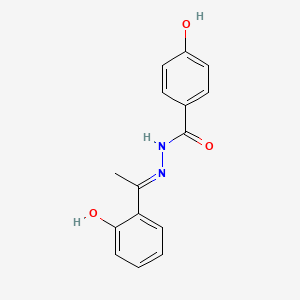
![2-[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]-3H-benzo[f]chromen-3-one](/img/structure/B11708346.png)
![4-({4-[(Decyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B11708348.png)
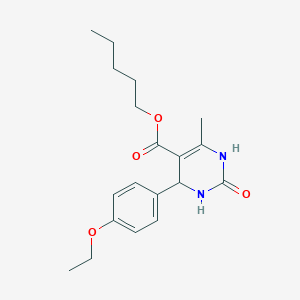

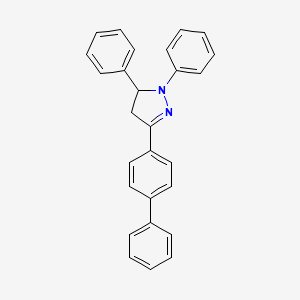
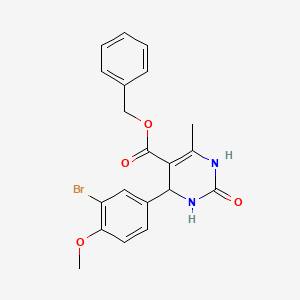
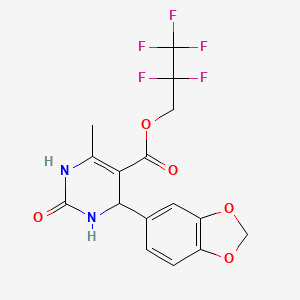
![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
